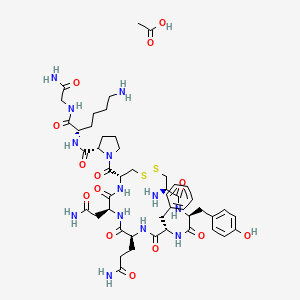
Cyclo(D-Trp-Tyr)
概要
説明
Cyclo(D-Trp-Tyr) is a cyclic dipeptide composed of D-tryptophan and tyrosine. It belongs to the class of 2,5-diketopiperazines, which are the smallest cyclic peptides. These compounds are known for their structural rigidity and enzymatic stability, making them significant in various biological and pharmacological contexts .
作用機序
Cyclo(D-Trp-Tyr), also known as (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, is a cyclic dipeptide that has been the subject of various studies due to its potential biological and pharmacological activities . This article will delve into the mechanism of action of Cyclo(D-Trp-Tyr), discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Cyclic dipeptides, including cyclo(d-trp-tyr), are known to interact with various proteins and form complexes with different molecules . They have higher structural rigidity and enzymatic stability compared to linear peptides, and they feature multiple hydrogen bonding sites, which can potentially have a role both in self-assembly and in forming complexes with different molecules .
Mode of Action
It is known that cyclic dipeptides can interact with various proteins and form complexes with different molecules . These interactions can potentially lead to changes in the function or activity of these targets, thereby exerting their biological effects.
Biochemical Pathways
Cyclo(D-Trp-Tyr) is part of the family of cyclic dipeptides, which are known to have a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant effects
Result of Action
Given the known biological and pharmacological activities of cyclic dipeptides, it can be inferred that cyclo(d-trp-tyr) may have potential effects at the molecular and cellular levels .
Action Environment
It is known that cyclic dipeptides, including cyclo(d-trp-tyr), have higher structural rigidity and enzymatic stability compared to linear peptides . This suggests that they may be relatively stable under various environmental conditions.
生化学分析
Biochemical Properties
Cyclo(D-Trp-Tyr) is a product of complex metabolic pathways . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that cyclic dipeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cyclo(D-Trp-Tyr) is complex and involves interactions at the molecular level. These interactions may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that cyclic dipeptides can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cyclo(D-Trp-Tyr) vary with different dosages in animal models
Metabolic Pathways
Cyclo(D-Trp-Tyr) is involved in complex metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that cyclic dipeptides can interact with various transporters or binding proteins .
Subcellular Localization
It is known that cyclic dipeptides can be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Cyclo(D-Trp-Tyr) can be synthesized through the cyclization of a dipeptide composed of D-tryptophan and tyrosine. The process typically involves the formation of peptide bonds between the carboxylic terminal group of one amino acid and the amino terminal group of the other. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the cyclization .
Industrial Production Methods: In industrial settings, the production of Cyclo(D-Trp-Tyr) may involve the use of automated conformer-rotamer ensemble sampling schemes based on tight-binding simulations. This method helps in obtaining low-energy conformers, which are then subjected to various computational schemes to simulate the spectra and assign the main features of the compound .
化学反応の分析
Types of Reactions: Cyclo(D-Trp-Tyr) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
科学的研究の応用
Cyclo(D-Trp-Tyr) has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying peptide interactions and protein folding. In medicine, Cyclo(D-Trp-Tyr) is explored for its potential therapeutic properties, including antibacterial, antiviral, and antitumoral activities. Industrially, it is used in the development of nanodevices and drug delivery systems .
類似化合物との比較
Cyclo(D-Trp-Tyr) is unique compared to other similar compounds like Cyclo(Gly-Phe) and Cyclo(Trp-Trp). While all these compounds belong to the class of 2,5-diketopiperazines, Cyclo(D-Trp-Tyr) stands out due to its specific amino acid composition, which imparts distinct biological activities. Similar compounds include Cyclo(Gly-Phe), Cyclo(Trp-Trp), and other diketopiperazines derived from different amino acids .
特性
IUPAC Name |
(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMXAAEAVGGSK-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole](/img/new.no-structure.jpg)









![9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene](/img/structure/B3029938.png)



